dimethyl- CAS No. 84784-59-8](/img/structure/B14401881.png)
Silane, [(4,5-dihydro-2-furanyl)oxy](1,1-dimethylethyl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is a chemical compound that belongs to the class of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a 4,5-dihydro-2-furanyl group and a 1,1-dimethylethyl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, resistance to oxidation, and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- typically involves the reaction of a silane precursor with a 4,5-dihydro-2-furanyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The compound can undergo substitution reactions where the silane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and as a surface modifier for biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
Mécanisme D'action
The mechanism of action of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with oxygen and fluorine atoms, making it an effective coupling agent and adhesion promoter. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of stable and functionalized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include:
Trimethylsilyl compounds: These compounds have similar silane groups but different organic substituents.
Phenylsilane: This compound has a phenyl group attached to the silane instead of a 4,5-dihydro-2-furanyl group.
Vinylsilane: This compound has a vinyl group attached to the silane.
Uniqueness
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the 4,5-dihydro-2-furanyl group provides additional stability and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84784-59-8 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
tert-butyl-(2,3-dihydrofuran-5-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h7H,6,8H2,1-5H3 |
Clé InChI |
RKSSMCJTUKFNPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


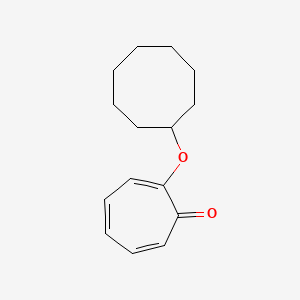
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

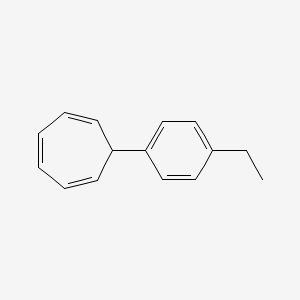

![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
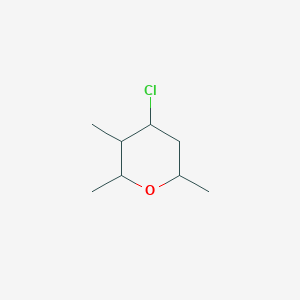
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
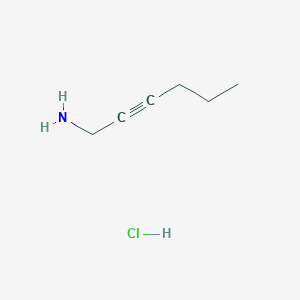

![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
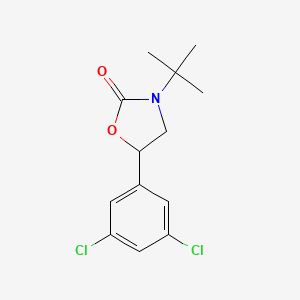
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
